8-Hydroxy Pitavastatin

Drug Metabolism Cytochrome P450 Statin Pharmacokinetics

8-Hydroxy Pitavastatin is the sole CYP2C9-mediated metabolite critical for ANDA submissions. Its unique LogP (4.298) ensures distinct HPLC/UPLC selectivity from pitavastatin and its major lactone impurity. No alternative standard can reproduce its metabolic origin or chromatographic signature—making authentic material non-negotiable for regulatory method validation. Quantify this impurity to differentiate metabolic clearance from chemical degradation. Ensure your vendor provides cold-chain integrity and lot-specific CoA with ≥90% purity to maintain data integrity for FDA/EMA filings.

Molecular Formula C25H24FNO5
Molecular Weight 437.467
CAS No. 224320-09-6
Cat. No. B583301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy Pitavastatin
CAS224320-09-6
Synonyms(3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-8-hydroxy-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid
Molecular FormulaC25H24FNO5
Molecular Weight437.467
Structural Identifiers
SMILESC1CC1C2=C(C(=C3C=CC=C(C3=N2)O)C4=CC=C(C=C4)F)C=CC(CC(CC(=O)O)O)O
InChIInChI=1S/C25H24FNO5/c26-16-8-6-14(7-9-16)23-19-2-1-3-21(30)25(19)27-24(15-4-5-15)20(23)11-10-17(28)12-18(29)13-22(31)32/h1-3,6-11,15,17-18,28-30H,4-5,12-13H2,(H,31,32)/b11-10+/t17-,18-/m1/s1
InChIKeyXWHCMMKZXJAJMB-NDZBKKTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy Pitavastatin (CAS 224320-09-6): A Critical Pitavastatin Metabolite and Pharmaceutical Impurity Reference Standard for Analytical and Regulatory Applications


8-Hydroxy Pitavastatin (CAS 224320‑09‑6) is the CYP2C9‑mediated hydroxylated metabolite of pitavastatin, a synthetic HMG‑CoA reductase inhibitor (statin) . It is chemically defined as (3R,5S,E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-8-hydroxyquinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid with a molecular weight of 437.46 g mol⁻¹ [1]. This compound is officially designated as Pitavastatin Impurity 91 and is utilized as a characterized reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of pitavastatin [1].

Why 8-Hydroxy Pitavastatin Cannot Be Replaced by Generic Impurity Standards in Pitavastatin Quality Control


Generic impurity reference standards or structurally related statin metabolites cannot substitute for 8-Hydroxy Pitavastatin because its formation pathway, chromatographic behavior, and physicochemical signature are uniquely coupled to pitavastatin's metabolic and degradation profile. It is the sole CYP2C9‑specific metabolite of pitavastatin, generated at an exceptionally low enzymatic rate—its Vmax/Km of approximately 2 µL min⁻¹ mg⁻¹ is 8‑ to 100‑fold lower than the metabolic rates reported for other statins [1]. This singular metabolic origin, combined with a distinct LogP of 4.298 that differentiates it both from the parent drug (LogP ≈ 4.52) and the major glucuronidation‑derived lactone metabolite (LogP ≈ 3.44), means that no alternative reference standard can reproduce its retention time, mass spectrometric fragmentation, or spectroscopic signature in compendial HPLC/UPLC methods [2]. Proper identification and quantification of this impurity is a regulatory expectation for pitavastatin ANDA submissions, rendering correct selection of the authentic 8‑Hydroxy Pitavastatin reference material non‑negotiable.

Quantitative Evidence Guide: 8‑Hydroxy Pitavastatin Differentiation Versus Key Comparators


CYP2C9‑Mediated Metabolic Formation Rate Compared Across Statin Class

The metabolic conversion of pitavastatin to its 8‑hydroxy derivative is catalyzed predominantly by CYP2C9, with a reported Vmax/Km of approximately 2 µL min⁻¹ mg⁻¹. This rate is 8‑ to 100‑fold lower than the CYP‑mediated metabolic rates of comparator statins such as atorvastatin (CYP3A4) and simvastatin (CYP3A4) [1]. The extremely low formation rate of 8‑Hydroxy Pitavastatin confirms that this metabolite is a minor circulating species, directly impacting the sensitivity requirements for its detection in bioanalytical and quality control assays.

Drug Metabolism Cytochrome P450 Statin Pharmacokinetics

Lipophilicity (LogP) Differentiation of 8‑Hydroxy Pitavastatin from Parent Drug and Major Metabolite

The predicted LogP of 8‑Hydroxy Pitavastatin is 4.298, placing it intermediate between the parent pitavastatin (LogP ≈ 4.52) and the major lactone metabolite (LogP ≈ 3.44) [1][2]. This incremental lipophilicity difference translates to distinct chromatographic retention on reversed‑phase columns, enabling baseline separation of the 8‑hydroxy impurity from both the active pharmaceutical ingredient and the lactone impurity in validated HPLC/UPLC methods.

Physicochemical Properties Lipophilicity Chromatographic Retention

Official Impurity Designation as Pitavastatin Impurity 91 in ANDA‑Grade Reference Standards

8‑Hydroxy Pitavastatin is explicitly catalogued as Pitavastatin Impurity 91 (also termed Pitavastatin 8‑Hydroxy Impurity) and is supplied with full characterization data compliant with ICH Q3A/Q3B and pharmacopeial guidelines for ANDA submissions [1]. Unlike generic impurity standards, this compound is traceable to the API synthesis route and metabolic pathway, providing a direct link to both process‑related and degradation‑related impurity profiles required by regulatory agencies.

Pharmaceutical Impurity Reference Standard ANDA

Storage Stability Requirement (−20 °C) Indicating Intrinsic Chemical Lability Compared to Parent Drug

Vendor technical specifications for 8‑Hydroxy Pitavastatin mandate long‑term storage at −20 °C , in contrast to pitavastatin calcium API which is typically stored at controlled room temperature (desiccated) . This storage differential reflects the enhanced chemical reactivity of the 8‑hydroxyquinoline moiety, which is susceptible to oxidative and thermal degradation, necessitating stricter cold‑chain handling for use as a reference standard.

Chemical Stability Storage Conditions Pharmaceutical Quality

Oxidative Degradation Pathway Distinction: 8‑Hydroxy Impurity Is Not a Primary Forced‑Degradation Product

Under oxidative forced‑degradation conditions (3% H₂O₂, 25 °C, 1 h), pitavastatin calcium degrades by approximately 7.43% and generates five primary impurities: Desfluoro, anti‑isomer, Z‑isomer, 5‑oxo, and lactone impurities . Notably, 8‑Hydroxy Pitavastatin is not among the major degradation products observed under these stress conditions, confirming that it arises predominantly from enzymatic (CYP2C9) metabolism rather than from chemical oxidative degradation [1]. This distinction is critical for correctly assigning impurity origins during stability‑indicating method validation.

Forced Degradation Stability Indicating Method Impurity Profiling

Best Research and Industrial Application Scenarios for 8‑Hydroxy Pitavastatin (CAS 224320-09-6)


Analytical Method Development and Validation for Pitavastatin ANDA Submissions

Use 8‑Hydroxy Pitavastatin as a system suitability and impurity marker in HPLC/UPLC methods intended for ANDA regulatory filings. Its intermediate LogP (4.298) relative to pitavastatin (LogP ≈ 4.52) and the lactone impurity (LogP ≈ 3.44) provides a unique retention time window for chromatographic selectivity [1]. The compound's characterization data, compliant with ICH and pharmacopeial guidelines, supports method specificity, linearity, and accuracy validation [2].

In Vitro CYP2C9 Metabolic Pathway Probes in Drug‑Drug Interaction (DDI) Studies

8‑Hydroxy Pitavastatin serves as a definitive marker for CYP2C9 activity in human hepatic microsomal or recombinant enzyme assays. Since the conversion of pitavastatin to its 8‑hydroxy derivative proceeds with an exceptionally low Vmax/Km of ~2 µL min⁻¹ mg⁻¹—8‑ to 100‑fold slower than other statin metabolic pathways—it functions as a high‑sensitivity probe for assessing weak CYP2C9 inhibition or induction [3]. Quantification of this metabolite allows researchers to differentiate CYP2C9‑mediated clearance from the dominant glucuronidation/lactonization pathway that produces the major pitavastatin lactone metabolite.

Stability‑Indicating Impurity Profiling and Forced‑Degradation Root‑Cause Analysis

During stability studies of pitavastatin drug substance and drug product, 8‑Hydroxy Pitavastatin can be used to discriminate metabolic‑origin impurities from chemical degradation products. Under oxidative forced‑degradation (3% H₂O₂), pitavastatin degrades by ~7.43% and generates five primary impurities (Desfluoro, anti‑isomer, Z‑isomer, 5‑oxo, lactone) but not 8‑Hydroxy Pitavastatin . Its absence from the oxidative degradant profile confirms that any 8‑Hydroxy Pitavastatin detected is of metabolic origin, guiding correct impurity source assignment and specification justification.

Cold‑Chain Reference Standard Management for High‑Value Pharmaceutical Quality Control Laboratories

Due to the mandated −20 °C storage requirement , 8‑Hydroxy Pitavastatin reference standards require rigorous cold‑chain logistics. QC laboratories must implement controlled temperature monitoring from receipt through usage to prevent degradation that could compromise peak purity and assay accuracy. For procurement, selecting vendors that guarantee cold‑chain shipping and provide lot‑specific Certificates of Analysis with purity verification (≥90%) is critical for maintaining regulatory data integrity .

Quote Request

Request a Quote for 8-Hydroxy Pitavastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.